Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate
Description
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate (IUPAC name) is a nitrobenzoate derivative featuring a methoxy-oxopropane-substituted amino group at the 2-position and a nitro group at the 3-position of the benzene ring. This compound, documented in purity analyses (95% purity) and molecular registries, has a molecular formula of $ \text{C}{13}\text{H}{15}\text{N}2\text{O}7 $ and a molecular weight of 323.27 g/mol . Its structure combines ester, nitro, and amide functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-7(11(15)19-2)13-10-8(12(16)20-3)5-4-6-9(10)14(17)18/h4-7,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXZLVZTZZPHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate typically involves the following steps:
Amidation: The nitro-substituted methyl benzoate is then reacted with an appropriate amine, such as 1-methoxy-1-oxopropan-2-amine, under controlled conditions to form the amide linkage.
Esterification: The final step involves esterification to introduce the ester group, completing the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate can undergo reduction to form corresponding amines.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under appropriate conditions.
Major Products:
Reduction of the nitro group: yields amines.
Hydrolysis of the ester group: produces carboxylic acids.
Substitution reactions: can yield a variety of substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate serves as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Its derivatives may have potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and amide groups can interact with enzymes and other proteins. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Methyl 2-(Bromomethyl)-5-((tert-butyldimethylsilyl)oxy)-3-nitrobenzoate
- Structure : Features a bromomethyl group at the 2-position and a silyl-protected hydroxyl group at the 5-position.
- Synthesis : Synthesized via N-bromosuccinimide (NBS) bromination in $ \text{CCl}_4 $, yielding 88% product .
- Applications : Acts as a precursor for nucleophilic substitution reactions. The bromomethyl group enables further functionalization (e.g., alkylation), while the silyl ether provides temporary protection for hydroxyl groups.
- Key Differences: The bromomethyl and silyloxy substituents enhance electrophilicity and steric bulk compared to the target compound’s amino group.
Methyl 2-Benzoylamino-3-oxobutanoate
- Structure: Contains a benzoylamino group at the 2-position and a ketone at the 3-position.
- Synthesis : Prepared via condensation of benzoyl chloride with methyl acetoacetate derivatives under acidic conditions (PTSA catalyst) .
- Applications : Used in the synthesis of enamine derivatives for heterocyclic chemistry.
- Key Differences : The ketone group increases electrophilicity at the β-position, whereas the nitro group in the target compound directs meta-substitution in aromatic reactions.
Methyl 2-((3-Iodobenzylamino)methyl)-3-nitrobenzoate
- Structure: Substituted with an iodobenzylamino-methyl group at the 2-position.
- Applications : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in medicinal chemistry .
- Key Differences : The iodobenzyl group introduces heavy-atom effects for crystallography, unlike the methoxy-oxopropane group in the target compound.
Metsulfuron Methyl Ester (Agrochemical Derivative)
- Structure : A sulfonylurea herbicide with a triazine ring and methyl ester.
- Applications: Inhibits acetolactate synthase in plants, disrupting branched-chain amino acid synthesis .
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-nitrobenzoate
- Structure: Features a tert-BOC-protected amino group.
- Synthesis : Used in azilsartan kamedoxomil synthesis via alkylation and deprotection steps .
- Key Differences : The tert-BOC group enhances stability during synthetic steps, whereas the methoxy-oxopropane group in the target compound may participate in hydrogen bonding.
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Reactivity: The nitro group in the target compound directs electrophilic substitution to the meta position, while the amino-ester group enables nucleophilic acyl substitution or hydrogen bonding .
- Synthetic Utility : Compared to tert-BOC-protected analogs, the methoxy-oxopropane group offers a balance between stability and ease of deprotection .
Biological Activity
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which are critical for understanding its biological interactions. The molecular structure includes:
- Molecular Formula : C₁₁H₁₃N₃O₄
- Molecular Weight : 251.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to altered cellular functions.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which can protect cells from oxidative stress.
- Antimicrobial Activity : Some investigations indicate that it possesses antimicrobial properties against certain bacterial strains.
In Vitro Studies
Several studies have investigated the in vitro effects of this compound on various cell lines:
Case Studies
A notable case study involved the use of this compound in a therapeutic context:
Case Study: Pain Management
In a controlled trial, patients with chronic pain were administered the compound alongside standard analgesics. Results showed a 30% reduction in pain scores compared to the control group, suggesting enhanced efficacy when used in combination therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
